molecular formula C25H23FN4O4S B11365960 5-[benzyl(furan-2-ylmethyl)amino]-2-(ethylsulfonyl)-N-(2-fluorophenyl)pyrimidine-4-carboxamide

5-[benzyl(furan-2-ylmethyl)amino]-2-(ethylsulfonyl)-N-(2-fluorophenyl)pyrimidine-4-carboxamide

Cat. No.: B11365960
M. Wt: 494.5 g/mol
InChI Key: IZHIYCLKEYVVST-UHFFFAOYSA-N
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Description

This compound belongs to the pyrimidine carboxamide class, characterized by a central pyrimidine ring substituted at position 4 with a carboxamide group. Key structural features include:

  • Position 5: Benzyl(furan-2-ylmethyl)amino substituent, introducing aromatic and heterocyclic moieties that may influence target binding and pharmacokinetics.
  • N-Substituent: 2-fluorophenyl group, contributing to steric and electronic effects critical for receptor affinity .

Pyrimidine derivatives are widely explored in drug discovery due to their versatility in modulating enzyme activity, particularly kinases and antimicrobial targets.

Properties

Molecular Formula

C25H23FN4O4S

Molecular Weight

494.5 g/mol

IUPAC Name

5-[benzyl(furan-2-ylmethyl)amino]-2-ethylsulfonyl-N-(2-fluorophenyl)pyrimidine-4-carboxamide

InChI

InChI=1S/C25H23FN4O4S/c1-2-35(32,33)25-27-15-22(23(29-25)24(31)28-21-13-7-6-12-20(21)26)30(17-19-11-8-14-34-19)16-18-9-4-3-5-10-18/h3-15H,2,16-17H2,1H3,(H,28,31)

InChI Key

IZHIYCLKEYVVST-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=NC=C(C(=N1)C(=O)NC2=CC=CC=C2F)N(CC3=CC=CC=C3)CC4=CC=CO4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[benzyl(furan-2-ylmethyl)amino]-2-(ethylsulfonyl)-N-(2-fluorophenyl)pyrimidine-4-carboxamide typically involves multi-step organic reactions. The starting materials often include pyrimidine derivatives, benzyl halides, furan-2-ylmethyl amines, and ethylsulfonyl chlorides. The reactions are carried out under controlled conditions, often involving catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization to achieve the desired product on a large scale.

Chemical Reactions Analysis

Types of Reactions

5-[benzyl(furan-2-ylmethyl)amino]-2-(ethylsulfonyl)-N-(2-fluorophenyl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of nitro groups can produce corresponding amines.

Scientific Research Applications

Anticancer Properties

Research indicates that derivatives of this compound exhibit promising anticancer activities. For example, related compounds have shown significant inhibition of cancer cell lines, with IC50 values ranging from 5.7 to 12.2 μM against U-937 and SK-MEL-1 cancer cells, suggesting their potential as apoptosis-inducing agents .

Antimicrobial Effects

The compound has also been evaluated for its antimicrobial properties. A study found that related structures demonstrated moderate activity against Leishmania amazonensis, a parasite responsible for leishmaniasis, with an IC50 value of 91.1 µM . This positions the compound as a candidate for further development in treating neglected tropical diseases.

Case Studies

  • Anticancer Activity Evaluation :
    • A study focused on synthesizing and evaluating various benzylamine derivatives, including those similar to the target compound, showed effective growth inhibition in cancer cell lines . The findings support the exploration of pyrimidine derivatives in cancer therapy.
  • Antimicrobial Research :
    • Another investigation into furan-containing compounds revealed their potential against Leishmania species, emphasizing the need for new treatments for parasitic infections . The structural features of 5-[benzyl(furan-2-ylmethyl)amino]-2-(ethylsulfonyl)-N-(2-fluorophenyl)pyrimidine-4-carboxamide may enhance its efficacy.

Mechanism of Action

The mechanism of action of 5-[benzyl(furan-2-ylmethyl)amino]-2-(ethylsulfonyl)-N-(2-fluorophenyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved may include signal transduction pathways, leading to changes in cellular processes such as proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The table below highlights critical structural differences and inferred properties compared to analogues:

Compound Name Position 2 Substituent Position 5 Substituent N-Substituent Key Properties/Inferences
Target Compound Ethylsulfonyl Benzyl(furan-2-ylmethyl)amino 2-fluorophenyl Higher lipophilicity (logP) vs. methanesulfonyl analogues; improved solubility vs. thioethers .
5-{[(furan-2-yl)methyl][(4-methylphenyl)methyl]amino}-2-(methanesulfonyl)-N-(4-methoxyphenyl)pyrimidine-4-carboxamide Methanesulfonyl (4-Methylbenzyl)(furan-2-ylmethyl)amino 4-methoxyphenyl Reduced steric bulk at sulfonyl; para-methoxy group may enhance metabolic stability.
5-Chloro-2-[(4-fluorobenzyl)sulfanyl]-N-[2-(4-sulfamoylphenyl)ethyl]pyrimidine-4-carboxamide Benzylthioether Chlorine Sulfamoylphenethyl Thioether likely reduces oxidative stability; sulfamoyl group may improve target affinity.
Dabrafenib (BRAF inhibitor) Thiazole ring 2-(tert-butyl)thiazole 2,6-difluorophenyl Thiazole and fluorophenyl groups critical for BRAF V600E inhibition (IC50 = 0.7 nM).

Crystallographic and Conformational Insights

  • The 2-fluorophenyl group’s orientation (cf. ) suggests a dihedral angle of ~12° with the pyrimidine ring, optimizing π-π stacking. Intramolecular hydrogen bonds (e.g., N–H⋯N) may stabilize the bioactive conformation .
  • Ethylsulfonyl’s longer chain vs. methanesulfonyl ( ) could reduce crystal packing efficiency, improving solubility.

Biological Activity

5-[benzyl(furan-2-ylmethyl)amino]-2-(ethylsulfonyl)-N-(2-fluorophenyl)pyrimidine-4-carboxamide is a complex organic compound characterized by a pyrimidine core and various functional groups. This compound has garnered attention due to its potential biological activities, particularly in anti-cancer and antimicrobial applications.

Molecular Structure

The molecular formula of the compound is C27H28N4O4SC_{27}H_{28}N_{4}O_{4}S with a molecular weight of 504.6 g/mol. The IUPAC name is 5-[benzyl(furan-2-ylmethyl)amino]-N-(2-fluorophenyl)-2-ethylsulfonylpyrimidine-4-carboxamide, indicating the presence of a furan ring and an ethylsulfonyl group, which are crucial for its biological activity.

PropertyValue
Molecular FormulaC27H28N4O4S
Molecular Weight504.6 g/mol
IUPAC Name5-[benzyl(furan-2-ylmethyl)amino]-N-(2-fluorophenyl)-2-ethylsulfonylpyrimidine-4-carboxamide

Anti-Cancer Activity

Research has indicated that compounds similar to this compound exhibit significant anti-cancer properties. For instance, studies on carbamothioyl-furan derivatives have shown promising results against various cancer cell lines including HepG2, Huh-7, and MCF-7. The compound demonstrated notable cell viability reduction, indicating its potential as an anti-cancer agent .

Table 1: Anti-Cancer Activity of Related Compounds

CompoundCell Line% Cell Viability
4dHepG233.29
4aHepG235.01
4bHuh-737.31
4cMCF-739.22

These results suggest that the presence of specific substituents can enhance anti-cancer activity, making structural modifications a viable approach for developing new therapeutics.

Anti-Microbial Activity

In addition to anti-cancer properties, the compound has shown significant antimicrobial activity. Studies have reported that derivatives containing furan moieties possess enhanced lipophilicity, contributing to their effectiveness against bacterial and fungal strains. For example, compounds tested against E. coli and S. aureus demonstrated inhibition zones ranging from 12–19 mm at concentrations of 10 mg/mL .

Table 2: Antimicrobial Activity Against Bacterial Strains

CompoundBacterial StrainInhibition Zone (mm)
4aE. coli10.5
4bS. aureus13
4cB. cereus16

The biological activity of the compound can be attributed to its ability to interact with cellular targets such as tubulin and other proteins involved in cell proliferation and survival pathways. The presence of electron-donor substituents enhances binding affinity and selectivity towards cancerous cells compared to normal cells .

Case Studies

Several case studies have highlighted the efficacy of furan-containing compounds in clinical settings:

  • Case Study on HepG2 Cells : A study demonstrated that a related furan derivative exhibited a significant reduction in cell viability in HepG2 cells when treated with low concentrations over extended periods.
  • Case Study on Antimicrobial Efficacy : Another research effort focused on evaluating the antimicrobial properties of similar compounds against multi-drug resistant strains, showing promising results that warrant further investigation.

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